3-Bromo-1-phenylnaphthalene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

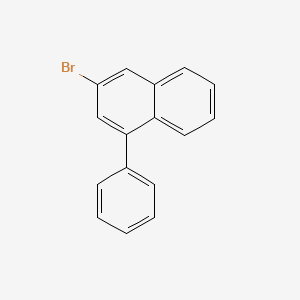

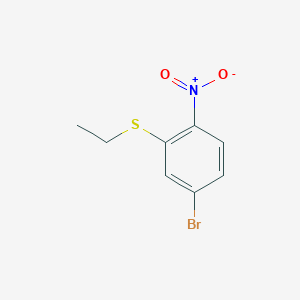

3-Bromo-1-phenylnaphthalene is a chemical compound with the molecular formula C16H11Br . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 3-Bromo-1-phenylnaphthalene consists of a phenyl group attached to the 1-position of a naphthalene ring, with a bromine atom at the 3-position . The molecular weight of this compound is 283.17 .Chemical Reactions Analysis

The Diels–Alder reactions of furan and 2-methylfuran with 3-bromo-1‑phenylprop-2-ynone have been studied . The reaction path was modeled using electronic and chemical properties analysis of the reagents and complete exploration of the potential energy surface .Physical And Chemical Properties Analysis

3-Bromo-1-phenylnaphthalene has a boiling point of 372.7±11.0 °C at 760 mmHg . Its density is approximately 1.4±0.1 g/cm^3 . The compound is solid at room temperature .Scientific Research Applications

Organic Synthesis and Catalysis

3-Bromo-1-phenylnaphthalene serves as a key intermediate in the synthesis of complex organic compounds. For example, its utility is demonstrated in the silver-catalyzed one-pot synthesis of arylnaphthalene lignan lactones, which are notable for their anticancer and antiviral properties. This process involves a multicomponent coupling reaction, highlighting the compound's role in facilitating the synthesis of biologically active molecules (Eghbali, Eddy, & Anastas, 2008).

Materials Science

In materials science, 3-Bromo-1-phenylnaphthalene has been used in the synthesis of novel materials, such as quadruply annulated borepins. These compounds, derived from nucleophilic substitution reactions and subsequent cyclization processes, exhibit unique optical properties and potential applications in organic electronics (Schickedanz, Radtke, Bolte, Lerner, & Wagner, 2017).

Photophysics

Photophysical studies have also benefited from 3-Bromo-1-phenylnaphthalene derivatives. Investigations into the solubilization of neutral arenes in ionic micellar solutions, for example, utilize derivatives of 3-Bromo-1-phenylnaphthalene to study the kinetics and mechanisms of arene solubilization, offering insights into molecular interactions in solution (Almgren, Grieser, & Thomas, 1979).

Safety and Hazards

properties

IUPAC Name |

3-bromo-1-phenylnaphthalene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Br/c17-14-10-13-8-4-5-9-15(13)16(11-14)12-6-2-1-3-7-12/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRUKHFZCGGUUAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC3=CC=CC=C32)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

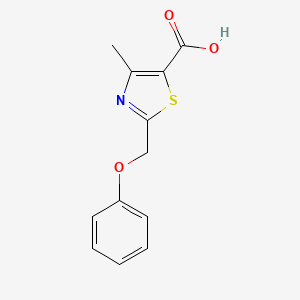

![(Z)-methyl 2-(2-((3,4-dimethylbenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2967492.png)

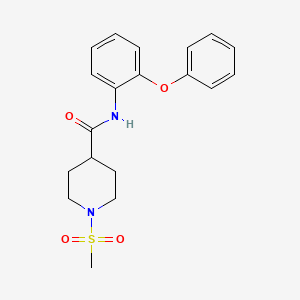

![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-pentoxybenzamide](/img/structure/B2967494.png)

![7-(4-chlorobenzyl)-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

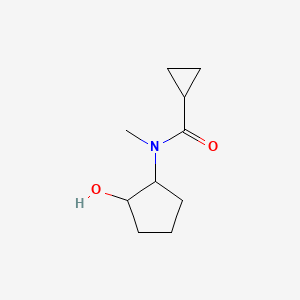

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B2967505.png)

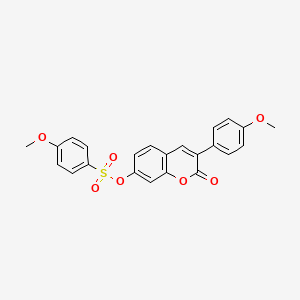

![N-(Cyclopent-1-en-1-yl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2967506.png)